molecular formula C10H10O4 B3022842 7-Methyl-2,3-dihydro-1,4-benzodioxine-6-carboxylic acid CAS No. 924871-41-0

7-Methyl-2,3-dihydro-1,4-benzodioxine-6-carboxylic acid

Cat. No. B3022842
M. Wt: 194.18 g/mol
InChI Key: VZONDJNDHJLBMY-UHFFFAOYSA-N
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Description

The compound 7-Methyl-2,3-dihydro-1,4-benzodioxine-6-carboxylic acid is a derivative of the benzodioxine class, which is known for its potential pharmacological properties. The related compound 2-(2,3-dihydro-1,4-benzodioxin-6-yl)acetic acid has been compared to Ibuprofen for its anti-inflammatory properties, indicating the significance of the benzodioxine subunit in medicinal chemistry .

Synthesis Analysis

The synthesis of related compounds involves various chemical reactions. For instance, amides of 1-benzyl-3,7-dimethyl-4-oxo-2-thioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylic acid were synthesized through the condensation of ammonia, primary, and secondary cyclic amines with the corresponding acid chloride . Similarly, the anti-inflammatory carboxylic acids containing the 2,3-dihydro-1,4-benzodioxin subunit were synthesized, although the exact method is not detailed in the provided data .

Molecular Structure Analysis

The molecular structure and conformation of benzodioxin derivatives can be complex. For example, the 6-carboxylic acid of 2,4-bis(trichloromethyl)-1,3-benzdioxin crystallizes in a specific space group and exhibits hydrogen-bonded dimers through the carboxylic group . While this is not the exact compound , it provides insight into the potential structural characteristics of benzodioxin carboxylic acids.

Chemical Reactions Analysis

The chemical reactivity of benzodioxin derivatives can lead to various by-products. In the synthesis of tetrahydropyrido[2,3-d]pyrimidine derivatives, desulfuration occurred, resulting in the formation of amides of 1-benzyl-3,7-dimethyl-2,4-dioxo-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylic acid as by-products . This suggests that the synthesis of 7-Methyl-2,3-dihydro-1,4-benzodioxine-6-carboxylic acid could also involve complex reactions with potential for multiple products.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzodioxin derivatives are influenced by their molecular structure. For instance, the crystalline structure and hydrogen bonding can affect the solubility and melting point of these compounds . The characterization of 3-Methyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylic acid using various spectroscopic methods like IR, 1H NMR, 13C NMR, and LCMS indicates the importance of these techniques in determining the properties of related compounds . Although the exact properties of 7-Methyl-2,3-dihydro-1,4-benzodioxine-6-carboxylic acid are not provided, similar analytical methods could be applied for its characterization.

properties

IUPAC Name

7-methyl-2,3-dihydro-1,4-benzodioxine-6-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O4/c1-6-4-8-9(14-3-2-13-8)5-7(6)10(11)12/h4-5H,2-3H2,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZONDJNDHJLBMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C(=O)O)OCCO2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Methyl-2,3-dihydro-1,4-benzodioxine-6-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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